

# ARD-2585: A Technical Whitepaper on a Potent Androgen Receptor PROTAC Degrader

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Compound of Interest		
Compound Name:	ARD-2585	
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#### **Abstract**

ARD-2585 is an orally bioavailable, exceptionally potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR). Developed for the treatment of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), ARD-2585 represents a promising therapeutic strategy to overcome resistance to traditional AR antagonists. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of ARD-2585, including detailed experimental protocols and key data.

### Introduction

Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, often driven by persistent androgen receptor (AR) signaling despite androgen deprivation therapies.[1] Resistance mechanisms frequently involve AR gene amplification, mutations, or the expression of AR variants, rendering conventional AR antagonists like enzalutamide ineffective.[1] ARD-2585 emerges from a novel therapeutic class of selective androgen receptor degraders (SARDs) that co-opt the cell's natural protein disposal machinery to eliminate the AR protein entirely, rather than merely inhibiting its function.[1][2] This approach offers a potential advantage in circumventing known resistance mechanisms. ARD-2585 is a bifunctional molecule that links an AR antagonist to a ligand for the cereblon E3 ubiquitin ligase complex, thereby targeting the AR for proteasomal degradation.[2]



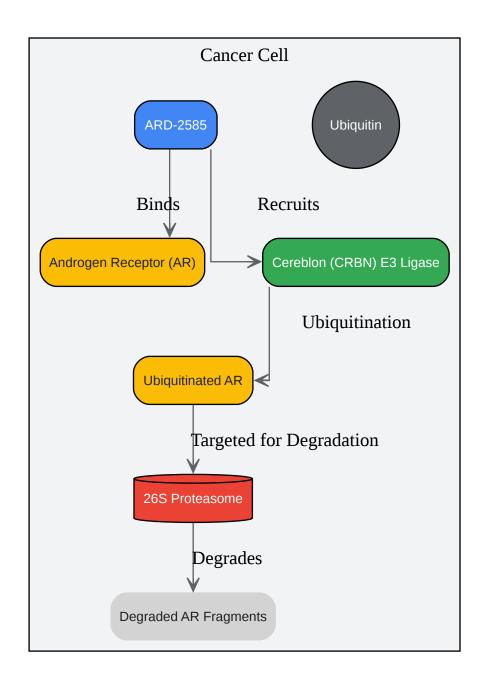
## **Discovery and Design**

The development of **ARD-2585** was part of a broader effort to create potent and orally active PROTAC AR degraders.[1] The design of a PROTAC molecule involves three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker to connect them.[1] For **ARD-2585**, a non-steroidal AR antagonist was coupled with a ligand for cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] The rationale for using a cereblon ligand was based on the favorable physicochemical and pharmacokinetic properties of established ligands like thalidomide and lenalidomide.[1] Structure-activity relationship (SAR) studies focused on optimizing the linker length and composition to achieve maximal potency and efficacy in AR degradation.[1]

#### **Mechanism of Action**

ARD-2585 functions by inducing the selective degradation of the androgen receptor. The molecule's AR antagonist component binds to the AR, while the cereblon ligand moiety recruits the CRBN E3 ligase complex. This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. The result is a significant reduction in cellular AR protein levels, thereby inhibiting AR signaling and the growth of AR-dependent cancer cells.







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#### References

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- 2. ARD-2585 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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